1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene

Beschreibung

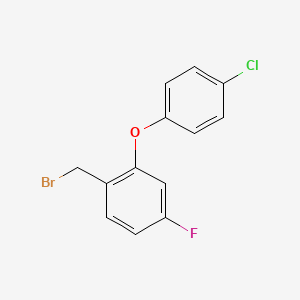

1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene is a halogenated aromatic compound featuring a bromomethyl group (-CH2Br) at position 1, a 4-chloro-phenoxy substituent (-O-C6H4-Cl) at position 2, and a fluorine atom at position 4 on the benzene ring. The bromomethyl group enhances reactivity in alkylation or cross-coupling reactions, while the electron-withdrawing chloro-phenoxy and fluoro substituents influence electronic properties and regioselectivity in further transformations .

Eigenschaften

Molekularformel |

C13H9BrClFO |

|---|---|

Molekulargewicht |

315.56 g/mol |

IUPAC-Name |

1-(bromomethyl)-2-(4-chlorophenoxy)-4-fluorobenzene |

InChI |

InChI=1S/C13H9BrClFO/c14-8-9-1-4-11(16)7-13(9)17-12-5-2-10(15)3-6-12/h1-7H,8H2 |

InChI-Schlüssel |

BFMHZWNYYINCLY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1OC2=C(C=CC(=C2)F)CBr)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Brommethyl-2-(4-Chlor-phenoxy)-4-fluor-benzol umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe, wie z. B. 2-(4-Chlor-phenoxy)-4-fluor-benzol und Brommethylreagenzien.

Reaktionsbedingungen: Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, wobei häufig Lösungsmittel wie Dichlormethan oder Toluol verwendet werden. Die Reaktionstemperatur wird in einem bestimmten Bereich gehalten, üblicherweise zwischen 0 °C und 50 °C, um eine optimale Ausbeute zu gewährleisten.

Katalysatoren und Reagenzien: Katalysatoren wie Lewis-Säuren (z. B. Aluminiumchlorid) oder Basen (z. B. Natriumhydroxid) können verwendet werden, um die Reaktion zu erleichtern. Zu den gängigen Reagenzien gehören Brom oder N-Bromsuccinimid (NBS) für den Bromierungsschritt.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von 1-Brommethyl-2-(4-Chlor-phenoxy)-4-fluor-benzol große Reaktoren und kontinuierliche Verfahren umfassen. Die Reaktionsbedingungen werden auf hohe Ausbeute und Reinheit optimiert, und das Produkt wird unter Verwendung von Techniken wie Destillation oder Rekristallisation gereinigt.

Analyse Chemischer Reaktionen

Reaktionstypen

1-Brommethyl-2-(4-Chlor-phenoxy)-4-fluor-benzol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Brommethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt wird.

Oxidationsreaktionen: Die Verbindung kann Oxidationsreaktionen eingehen, um entsprechende Aldehyde oder Carbonsäuren zu bilden.

Reduktionsreaktionen: Die Reduktion der Verbindung kann zur Bildung entsprechender Alkohole oder Kohlenwasserstoffe führen.

Gängige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid, Kaliumthiocyanat oder Natriummethoxid werden häufig verwendet. Die Reaktion wird typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden unter sauren oder basischen Bedingungen verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden in Lösungsmitteln wie Ether oder Tetrahydrofuran (THF) eingesetzt.

Hauptprodukte, die gebildet werden

Substitution: Bildung substituierter Derivate wie Azide, Thiole oder Ether.

Oxidation: Bildung von Aldehyden oder Carbonsäuren.

Reduktion: Bildung von Alkoholen oder Kohlenwasserstoffen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene is primarily known for its role as an intermediate in the synthesis of brilanestrant, a selective estrogen receptor degrader (SERD) used in breast cancer treatment. The compound exhibits potent activity against estrogen receptor alpha (ERα), with an effective concentration (EC₅₀) of approximately 0.7 nM. This highlights its potential in hormone-related therapies.

Case Study: Brilanestrant Synthesis

- Objective : Develop a new treatment for ERα-positive breast cancer.

- Method : Utilize this compound as a precursor.

- Outcome : Demonstrated effectiveness in degrading estrogen receptors, showing promise as a therapeutic agent.

Catalysis

The compound serves as a crucial building block for synthesizing catalysts used in various organic reactions, including peptide synthesis. The synthesis of Grignard reagents from this compound yields highly efficient catalysts capable of achieving up to 97% conversion rates in peptide synthesis over four hours .

Catalytic Efficiency Example

| Reaction Type | Conversion Rate | Time |

|---|---|---|

| Peptide Synthesis | 97% | 4 hours |

Environmental Studies

Research indicates that compounds similar to this compound may act as endocrine disruptors due to their structural similarity to natural hormones. Studies have shown that it can influence estrogen receptor signaling pathways, which is critical for understanding both therapeutic effects and potential environmental impacts.

Wirkmechanismus

The mechanism of action of 1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, or nucleic acids, leading to changes in their activity or function.

Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-(4-fluorophenoxy)benzene (CAS 55102-99-3)

- Molecular Formula : C12H8BrFO

- Key Differences: Lacks the bromomethyl and 4-chloro substituents. The absence of bromomethyl reduces alkylation reactivity, while the single fluorophenoxy group provides moderate electron withdrawal compared to the chloro-phenoxy group in the target compound.

- Applications : Used as a building block in Suzuki-Miyaura couplings due to its bromo substituent .

3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene

- Molecular Formula: C14H10BrClNO5

- Key Differences: Features a nitro (-NO2) and methoxy (-OCH3) group on the phenoxy ring, introducing strong electron-withdrawing (nitro) and electron-donating (methoxy) effects. This creates a polarized electronic environment, contrasting with the uniformly electron-withdrawing chloro-fluoro system in the target compound.

- Applications : High-purity reference material for pharmaceutical synthesis .

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CAS 158579-80-7)

- Molecular Formula : C7H3BrClF3O

- Key Differences: Replaces the phenoxy group with a trifluoromethoxy (-OCF3) substituent, which is more electronegative and lipophilic. The trifluoromethoxy group enhances metabolic stability in agrochemical applications compared to the chloro-phenoxy group .

Reactivity and Functional Group Comparisons

| Compound | Reactive Site | Key Reactivity | Applications |

|---|---|---|---|

| 1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene | Bromomethyl (-CH2Br) | Nucleophilic substitution (e.g., alkylation), cross-coupling (e.g., Suzuki) | Pharmaceutical intermediates |

| 1-Bromo-4-(4-fluorophenoxy)benzene | Bromo (-Br) | Suzuki-Miyaura coupling, Ullmann reactions | Agrochemical precursors |

| 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | Bromo (-Br) | Electrophilic aromatic substitution (limited by -OCF3) | Materials science, liquid crystals |

| 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene | Bromomethyl (-CH2Br) | Alkylation, photodegradation (nitro group sensitivity) | Reference standards for drug synthesis |

Key Findings :

- Bromomethyl-containing analogs (e.g., target compound and ) exhibit superior reactivity in alkylation compared to bromo-only derivatives .

- Trifluoromethoxy groups () increase lipophilicity and metabolic resistance, making them preferable in agrochemical design over chloro-phenoxy groups .

- Nitro-substituted phenoxy rings () may limit stability under reducing conditions but enhance electrophilic reactivity .

Physicochemical Properties

| Property | This compound | 1-Bromo-4-(4-fluorophenoxy)benzene | 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~301.5 (estimated) | 273.09 | 283.45 |

| Polarity | Moderate (electron-withdrawing groups) | Low to moderate | High (due to -OCF3) |

| Boiling/Melting Point | Not reported | Not reported | Likely >200°C (high halogen content) |

Insights :

- Higher halogen content (Br, Cl, F) correlates with increased molecular weight and boiling/melting points.

- Trifluoromethoxy groups () significantly elevate polarity and thermal stability .

Research and Application Highlights

- Pharmaceutical Intermediates : The bromomethyl group in the target compound enables efficient synthesis of amine derivatives via nucleophilic substitution, critical in antipsychotic drug analogs .

- Agrochemicals: Chloro-phenoxy derivatives are less persistent in the environment compared to trifluoromethoxy analogs, influencing their use in herbicide formulations .

- Materials Science : Fluorinated aromatic compounds (e.g., and ) are prized for their dielectric properties in liquid crystal displays .

Biologische Aktivität

1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene, with the CAS number 71916-82-0, is a polyhalogenated aromatic compound notable for its significant biological activity, particularly in medicinal chemistry. This compound serves as a precursor for various pharmaceuticals, including brilanestrant, a selective estrogen receptor degrader (SERD) effective in treating breast cancer. Its structure includes bromine, chlorine, and fluorine substituents on a benzene ring, which contribute to its reactivity and biological interactions.

The molecular formula of this compound is C₇H₅BrClF, with a molecular weight of approximately 223.47 g/mol. The presence of halogen atoms influences the compound's chemical reactivity, allowing it to participate in nucleophilic substitution reactions and cross-coupling reactions.

Biological Activity

This compound exhibits potent activity against estrogen receptor alpha (ERα), with an effective concentration (EC₅₀) of approximately 0.7 nM . This highlights its potential application in hormone-related therapies and its role as an endocrine disruptor due to its structural similarity to natural hormones.

The compound's mechanism of action primarily involves targeting estrogen receptors, which are crucial in various physiological processes, including reproductive health and cancer progression. By binding to ERα, it can inhibit estrogen signaling pathways, making it a valuable candidate for breast cancer treatment.

Case Studies and Research Findings

Several studies have investigated the biological effects and therapeutic potential of this compound:

-

Estrogen Receptor Binding Affinity :

- A study demonstrated that this compound effectively binds to ERα, inhibiting its activity and leading to reduced proliferation of estrogen-dependent cancer cells.

- Toxicological Assessments :

- Endocrine Disruption Potential :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | EC₅₀ (nM) | Primary Use | Toxicity Level |

|---|---|---|---|

| This compound | 0.7 | Breast cancer treatment | Moderate |

| Brilanestrant | 0.5 | SERD for breast cancer | Low |

| Other SERDs | Varies | Cancer treatment | Varies |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene, and how do they influence experimental design?

- Answer: The compound’s physicochemical properties, such as molecular weight (~255.03 g/mol), XLogP3 (3.7), and hydrogen bond acceptor count (4), are critical for solubility and reactivity predictions. For instance, the high XLogP3 value suggests lipophilicity, favoring organic-phase reactions. Molecular weight and polarity influence chromatographic separation (e.g., HPLC with C18 columns and acetonitrile/water gradients) . Safety parameters, including flammability (flash point ~12°C for similar brominated aromatics), necessitate inert atmosphere handling for reactions above room temperature .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer: A standard approach involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example:

Halogen exchange : Bromination of 2-(4-chloro-phenoxy)-4-fluoro-toluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN, 70–80°C) .

Coupling reactions : Suzuki-Miyaura cross-coupling of brominated intermediates with boronic esters (e.g., 4-chlorophenylboronic acid) under Pd(PPh3)4 catalysis (1–5 mol%, K2CO3, DMF/H2O, 80°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- NMR : ¹H NMR (CDCl3) identifies substituents via aromatic splitting patterns (e.g., para-substituted Cl and F groups at δ 7.2–7.8 ppm) and bromomethyl protons (δ ~4.5 ppm) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]+ at m/z 256.96 (calculated for C13H9BrClFO+) .

- IR : Stretching frequencies for C-Br (~560 cm⁻¹) and C-F (~1220 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this brominated substrate?

- Answer: Optimization includes:

- Catalyst screening : Pd(OAc)2 with SPhos ligand enhances reactivity for sterically hindered substrates .

- Solvent selection : Toluene/ethanol (3:1) improves yields compared to DMF by reducing side reactions.

- Temperature control : Reactions at 90°C for 12–16 hours achieve >85% conversion (monitored via TLC or GC-MS). Post-reaction purification uses silica gel chromatography (hexane/ethyl acetate 9:1) .

Q. What strategies resolve contradictions in reported reaction yields for bromomethyl-substituted aromatics?

- Answer: Yield discrepancies often arise from:

- Impurity profiles : Byproducts (e.g., di-brominated species) can be quantified via LC-MS with a C8 column (0.1% formic acid in H2O/MeOH).

- Moisture sensitivity : Anhydrous conditions (molecular sieves, N2 atmosphere) improve reproducibility for moisture-sensitive intermediates .

- Catalyst deactivation : Pre-treatment of Pd catalysts with triphenylphosphine (10 mol%) mitigates ligand oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.